molecular formula C17H19FN2O3S B2648878 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1797282-05-3

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2648878
CAS RN: 1797282-05-3
M. Wt: 350.41
InChI Key: FUZLRTDPJAJKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, 2-Thiophenemethylamine, a related compound, has a boiling point of 95-99 °C/28 mmHg, a density of 1.103 g/mL at 25 °C, and a refractive index of n20/D 1.5670 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including fluorinated thiophene derivatives, are of great interest to medicinal chemists. They are used to develop advanced compounds with a variety of biological effects .

Soluble Semiconductors

Fluorinated thiophene derivatives are widely used as soluble semiconductors . These materials are used in the manufacture of electronic devices.

Polymers

Fluorinated thiophene derivatives are also used in the production of polymers . These polymers can have unique properties due to the presence of the fluorinated thiophene units.

Blue Light Emitting Materials

Some fluorinated thiophene derivatives are used as blue light emitting materials . These materials are used in the manufacture of display technologies, such as organic light-emitting diodes (OLEDs).

Liquid Crystals

Fluorinated thiophene derivatives can also be used in the production of liquid crystals . These materials have applications in various display technologies.

Biological Research

Fluorinated thiophene derivatives have shown potential in biological research. Some compounds have shown properties such as anti-inflammatory and immunoregulatory activity . They are also being investigated for their fungicidal properties .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . They are utilized in industrial chemistry and material science as corrosion inhibitors , and have a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-17(23-2,13-7-3-4-8-14(13)18)11-20-16(22)15(21)19-10-12-6-5-9-24-12/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZLRTDPJAJKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.